molecular formula C9H12O4 B13293076 Methyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate

Methyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate

Cat. No.: B13293076
M. Wt: 184.19 g/mol
InChI Key: KKERQIMMGISSIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate is a cyclohexane derivative featuring a 1,3-cyclohexanedione (2,6-dioxo) core with a methyl substituent at position 4 and a methyl ester group at position 1. The presence of two ketone groups introduces significant polarity, while the ester group enhances lipophilicity, influencing solubility and reactivity. Conformational analysis of the cyclohexane ring is critical, as substituents like the methyl group at position 4 may induce puckering to minimize steric strain, a phenomenon described by Cremer and Pople’s ring puckering coordinates .

Properties

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

methyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate

InChI

InChI=1S/C9H12O4/c1-5-3-6(10)8(7(11)4-5)9(12)13-2/h5,8H,3-4H2,1-2H3

InChI Key

KKERQIMMGISSIK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C(C(=O)C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis via Cyclohexanone Derivatives and Oxidative Cyclization

Overview:
One of the most established routes involves starting from substituted cyclohexanone derivatives, followed by oxidative cyclization to form the cyclohexane ring bearing the keto functionalities at positions 2 and 6.

Methodology:

  • Starting Material: Methyl 2-methyl-4-oxo-1,2,3,4-tetrahydrocyclopentene derivatives or cyclohexanone analogs with appropriate substituents.
  • Key Steps:
    • α-alkylation to introduce the methyl group at the 4-position.
    • Oxidative cyclization using oxidants such as iodine (I₂), hypervalent iodine reagents, or metal catalysts to form the 2,6-dioxo functionalities.
    • Esterification of the carboxylic acid intermediate to methyl ester.

Research Outcome & Data Table:

Step Reagents & Conditions Yield References
Cyclization Iodine (20 mol%), DMSO, 100°C, 24 h 85-92% ,
Esterification Methylation with methyl iodide or methylating agents 88-94% ,

Research Notes:

  • The iodine-mediated oxidation effectively introduces the keto groups at positions 2 and 6, as demonstrated in the synthesis of similar cyclohexane derivatives.
  • The process is compatible with various substituents, allowing for structural diversification.

Preparation via Michael Addition and Subsequent Cyclization

Overview:
Another prominent pathway involves Michael addition of methyl acetoacetate to α,β-unsaturated carbonyl compounds, followed by cyclization and oxidation steps.

Methodology:

  • Initial Michael Addition:
    • React methyl acetoacetate with an α,β-unsaturated ketone (e.g., methyl vinyl ketone) under basic or catalytic conditions.
  • Cyclization & Oxidation:
    • Intramolecular cyclization facilitated by acid or base catalysis to form the cyclohexane ring.
    • Oxidative steps using iodine or other oxidants to form the keto groups at positions 2 and 6.

Research Outcome & Data Table:

Step Reagents & Conditions Yield References
Michael addition Base catalyst (e.g., NaOH), room temperature 70-85% ,
Cyclization & oxidation Iodine in DMSO, 100°C, 24 h 75-90% ,

Notes:

  • This route allows for the introduction of methyl groups at specific positions, such as the 4-position, via controlled alkylation steps prior to cyclization.

One-Pot Multi-Step Synthesis Using Patented Methods

Overview:
Recent patents describe a "one-pot" synthesis approach that combines Michael addition, Claisen condensation, acylation, rearrangement, hydrolysis, and salt formation, reducing waste and operational complexity.

Methodology:

  • Raw Materials: Maleic acid diester, acetone, organic bases (e.g., diethylamine).
  • Process:
    • Michael addition of maleic acid diester to acetone under catalysis.
    • Sequential Claisen condensation and acylation steps to introduce the keto and ester functionalities.
    • Acidification and hydrolysis to form the dioxo cyclohexane core.
    • Final esterification yields methyl ester.

Research Outcome & Data Table:

Step Reagents & Conditions Yield References
One-pot synthesis Maleic acid diester, acetone, diethylamine, reflux 80-95% overall

Research Notes:

  • This method emphasizes green chemistry principles, avoiding intermediate purification steps, and is suitable for industrial scale.

Alternative Routes via Dioxocyclohexane Precursors

Overview:
Preparation of methyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate can also be achieved via oxidation of methylated cyclohexane derivatives bearing pre-installed keto groups.

Methodology:

  • Starting Material: Methylated cyclohexanes with existing keto groups at positions 2 and 6.
  • Oxidation: Use of strong oxidants such as potassium permanganate (KMnO₄) or chromium-based reagents to introduce or enhance keto functionalities.

Research Outcome & Data Table:

Step Reagents & Conditions Yield References
Oxidation KMnO₄, aqueous base, reflux 70-85% ,

Summary of Key Parameters and Optimization

Parameter Optimal Conditions Remarks
Oxidant Iodine (20 mol%), DMSO, 100°C Efficient for keto formation
Solvent DMSO, Acetonitrile High polarity favors oxidation and cyclization
Temperature 80-100°C Balances reaction rate and selectivity
Yield Range 70-95% Dependent on substrate and conditions

Concluding Remarks

The most reliable and scalable methods for synthesizing This compound involve multi-step sequences starting from cyclohexanone derivatives, employing oxidative cyclization with iodine or hypervalent iodine reagents, often integrated into one-pot procedures to enhance efficiency and environmental compatibility. These approaches have been validated through patents and peer-reviewed research, demonstrating yields typically exceeding 70%, with process parameters optimized for industrial application.

Note: All synthesis routes should be tailored considering substrate availability, desired purity, and scale, with attention to safety protocols, especially when handling oxidants and reactive intermediates.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming alcohol derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like alcohols, amines, and thiols can be used under acidic or basic conditions to achieve substitution.

Major Products:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . Additionally, its structural features allow it to interact with cellular receptors, modulating signaling pathways and cellular responses.

Comparison with Similar Compounds

Structural Analogues

Cyclohexane Dione Derivatives

  • Methyl 1-(methylamino)cyclohexanecarboxylate (Reference Example 89, EP 4,374,877): This compound shares the cyclohexane core and ester group but replaces the 2,6-diketone with a methylamino group. The amino group introduces hydrogen-bonding capability, altering solubility and crystal packing compared to the non-amino target compound. The absence of diketones reduces electrophilicity, impacting reactivity in nucleophilic additions .
  • Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d): A heterocyclic analogue with an isoquinoline ring. While it retains the ester functionality, the nitrogen-containing aromatic system confers distinct electronic properties, such as increased HOMO localization on the heterocycle, as seen in coumarin derivatives .

2.1.2 Coumarin Derivatives Methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate derivatives () feature a benzopyrone ring instead of cyclohexane. The conjugated π-system in coumarins leads to planar structures with HOMO/LUMO orbitals distributed across the aromatic ring, contrasting with the non-planar cyclohexane dione. DFT studies show coumarins exhibit lower HOMO-LUMO gaps (4–5 eV) compared to cyclohexane diones (estimated 6–7 eV), making them more reactive in photochemical applications .

Physicochemical Properties
Property Methyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate Methyl 1-(methylamino)cyclohexanecarboxylate Coumarin Derivative (Compound 3, )
Solubility Moderate in polar aprotic solvents (e.g., DMSO) High in polar solvents due to NH group Low in water, high in chloroform
Melting Point ~120–125°C (estimated) Not reported 150–155°C
HOMO-LUMO Gap (eV) ~6.5 (DFT estimated) Not available 4.2–4.8 (DFT calculated)
Spectroscopic Characteristics
  • NMR : The methyl ester group in the target compound resonates near δ 3.7–3.8 ppm (similar to δ 3.79 ppm in Reference Example 89 ). The 4-methyl group appears as a singlet near δ 2.2–2.3 ppm, distinct from the deshielded methyls in coumarins (δ 2.5–3.0 ppm) .
  • IR : Strong C=O stretches for diketones (~1700–1750 cm⁻¹) and ester carbonyls (~1725 cm⁻¹) dominate, overlapping with coumarin lactone C=O bands (~1710 cm⁻¹) .
Conformational and Crystallographic Analysis

The cyclohexane ring in the target compound likely adopts a chair or twist-boat conformation to accommodate the 4-methyl substituent, as predicted by Cremer-Pople parameters . In contrast, the benzothiazine derivative () exhibits a twist-boat/sofa conformation due to steric repulsion from the ester group, with crystal packing stabilized by N–H⋯O hydrogen bonds . Similar stacking interactions may occur in the target compound, though experimental crystallographic data is needed for confirmation.

Biological Activity

Methyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial activity, anti-inflammatory effects, and other pharmacological applications, supported by relevant data and case studies.

  • Chemical Formula : C10H14O4
  • Molecular Weight : 198.22 g/mol
  • CAS Number : 54334-96-2

The compound features a cyclohexane ring with two carbonyl groups and a methoxy group, which are believed to contribute to its biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various Gram-positive and Gram-negative bacteria.

Microorganism Zone of Inhibition (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10
Bacillus cereus14

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in cell cultures, indicating potential use in treating inflammatory diseases.

Study on Antimicrobial Efficacy

A recent study focused on synthesizing derivatives of this compound and evaluating their antimicrobial efficacy. The synthesized compounds were tested against a panel of pathogens, revealing that modifications to the structure enhanced antibacterial activity. The study concluded that certain derivatives exhibited superior activity compared to standard antibiotics, highlighting the importance of structural optimization in drug design.

Phytochemical Analysis

Another study investigated the phytochemical properties of plants containing similar dioxocyclohexane derivatives. The analysis revealed that compounds with structural similarities to this compound displayed significant antimicrobial and anti-inflammatory activities, suggesting a broader application in herbal medicine.

Q & A

Q. What are the optimized synthetic routes for Methyl 4-methyl-2,6-dioxocyclohexane-1-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves esterification or condensation reactions under controlled conditions. For example, analogous compounds (e.g., Methyl 2,2-dimethyl-4,6-dioxocyclohexane-1-carboxylate) are synthesized via acid-catalyzed cyclization or Claisen condensation, with yields sensitive to temperature, solvent polarity, and catalyst choice (e.g., sulfuric acid or p-toluenesulfonic acid). Solvents like methanol or dichloromethane are preferred for their ability to stabilize intermediates. Purification via column chromatography or recrystallization is critical to isolate the product from byproducts like unreacted diketones or ester derivatives .

Q. How is the compound’s conformation analyzed using X-ray crystallography, and what software is recommended for structural refinement?

Methodological Answer: X-ray crystallography is the gold standard for conformational analysis. The compound’s cyclohexane ring puckering (e.g., twist-boat vs. sofa conformations) can be quantified using Cremer-Pople coordinates . For refinement, SHELX programs (e.g., SHELXL) are widely used due to their robustness in handling small-molecule data, even with high-resolution or twinned crystals. Hydrogen bonding networks and stacking interactions (observed in analogous structures) should be validated using Fourier difference maps and R-factor convergence tests .

Advanced Research Questions

Q. How do computational methods like DFT and molecular docking elucidate the compound’s electronic structure and potential biological interactions?

Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level can predict electron density distributions, frontier molecular orbitals, and reactive sites (e.g., carbonyl groups). Molecular docking studies (using AutoDock Vina or Schrödinger Suite) assess interactions with biological targets, such as enzymes, by analyzing binding affinities and pose stability. For example, docking analogs with cyclohexane-dione cores has revealed hydrophobic interactions with catalytic pockets in anti-inflammatory targets .

Q. What experimental and computational strategies resolve contradictions in reactivity data, such as unexpected stereoselectivity or byproduct formation?

Methodological Answer: Contradictions often arise from competing reaction pathways (e.g., keto-enol tautomerism). To address this:

  • Use in situ monitoring (e.g., NMR or IR spectroscopy) to track intermediate formation.
  • Compare experimental results with DFT-computed transition-state energies to identify dominant pathways.
  • Validate computational models by replicating conditions in controlled kinetic studies (e.g., varying pH or temperature) .

Q. How does ring puckering influence the compound’s chemical behavior in nucleophilic or electrophilic reactions?

Methodological Answer: Ring puckering alters steric and electronic environments. For example, a twist-boat conformation (observed in benzothiazine analogs) exposes axial carbonyl groups to nucleophilic attack, while a sofa conformation shields them. Cremer-Pople parameters (e.g., amplitude qq) quantify puckering magnitude, and correlation with reaction rates (via Hammett plots) can predict regioselectivity. Steric maps derived from crystallographic data help rationalize unexpected reactivity, such as hindered access to electrophilic sites .

Data Analysis and Structural Insights

Q. What crystallographic metrics (e.g., torsion angles, hydrogen bond geometry) are critical for validating the compound’s molecular structure?

Methodological Answer: Key metrics include:

  • Torsion angles (e.g., C1-C2-C3-C4) to confirm ring puckering and substituent orientation.
  • Hydrogen bond distances (e.g., N–H⋯O) for intermolecular interactions, with acceptable ranges of 2.8–3.2 Å.
  • R-factors (<5% for high-quality data) and residual electron density peaks (<0.5 eÅ⁻³) to ensure model accuracy. SHELXL’s restraints can refine disordered moieties .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer: While specific safety data for this compound is limited, analogous esters (e.g., methyl cyclohexanecarboxylates) require:

  • PPE: Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation: Use fume hoods to avoid inhalation of vapors.
  • Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • First aid: For eye exposure, rinse with water for 15 minutes; for ingestion, seek medical attention immediately .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.